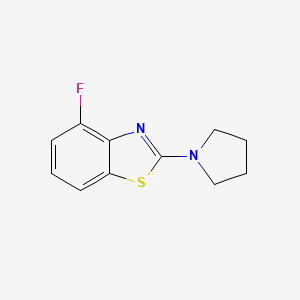

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole

Descripción general

Descripción

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains a thiazole ring fused with a benzene ring, a fluorine atom, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole, including 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole, exhibit promising antimicrobial activities. For instance, studies have shown that various substituted benzothiazoles demonstrate effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study focused on benzothiazole derivatives found that specific modifications to the benzothiazole structure can enhance cytotoxicity against cancer cell lines. The presence of the pyrrolidine moiety is thought to facilitate interactions with cellular targets involved in cancer progression .

Neurological Applications

Benzothiazole derivatives have also been explored for their anticonvulsant effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like epilepsy .

Chemical Synthesis

Building Block for Complex Molecules

this compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create a wide array of derivatives tailored for specific applications in drug discovery and materials science .

Polymer Science

In materials science, this compound is used to develop novel polymers with enhanced properties. For example, its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and advanced materials .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of several benzothiazole derivatives, including those containing the pyrrolidine ring. The results indicated that compounds with fluorine substitutions exhibited superior activity against E. coli and Bacillus subtilis, suggesting that fluorination enhances the bioactivity of these compounds .

Case Study 2: Anticancer Activity Screening

In a screening of various benzothiazole derivatives against cancer cell lines, this compound showed notable cytotoxic effects compared to standard chemotherapeutics. The study concluded that further exploration into its mechanism could yield new insights into its potential as an anticancer agent .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 15 | |

| B | Escherichia coli | 18 | |

| C | Bacillus subtilis | 20 |

Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

4-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole: Contains a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.

Uniqueness

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties can lead to improved biological activity and selectivity compared to similar compounds .

Actividad Biológica

4-Fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse pharmacological properties. The presence of the fluorine atom and the pyrrolidine ring enhances its biological interactions.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that benzothiazole derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Research has demonstrated that benzothiazole derivatives can inhibit tumor cell proliferation. In vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with key biological targets:

- Inhibition of Enzymes : Many benzothiazoles act as inhibitors of critical enzymes involved in bacterial DNA replication and repair processes, such as DNA gyrase and topoisomerases .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Antibacterial Efficacy :

- Anticancer Activity :

Data Summary

The following table summarizes key findings from studies on related compounds:

Propiedades

IUPAC Name |

4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGGLKSUAAYCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327282 | |

| Record name | 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862977-14-8 | |

| Record name | 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.